molecular formula C8H12O3 B2730296 5-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1341939-27-2

5-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No. B2730296
CAS RN: 1341939-27-2
M. Wt: 156.181
InChI Key: FGXIPZDQLVSHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1341939-27-2 . It has a molecular weight of 156.18 and its IUPAC name is 5-oxaspiro[2.5]octane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Oxaspiro[2.5]octane-1-carboxylic acid is 1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10) . This indicates the presence of a spirocyclic structure in the molecule.


Physical And Chemical Properties Analysis

5-Oxaspiro[2.5]octane-1-carboxylic acid is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Heterospirocyclic Synthons for Peptide Synthesis

  • Dipeptide Synthons : The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been developed for use as novel dipeptide synthons in peptide synthesis. These compounds have shown the ability to undergo expected reactions with carboxylic acids and thioacids, demonstrating their potential as building blocks in the synthesis of peptides and analogues of biologically active compounds (Suter et al., 2000).

Catalytic Oxidation Processes

  • Alcohol Oxidation : Research has been conducted on the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by specific catalyst combinations. This process highlights the importance of certain oxaspiro[2.5]octane derivatives in facilitating oxidation reactions that are crucial in synthetic chemistry (Iwahama et al., 2000).

Enzymatic Selectivity and Detoxification

  • Yeast Epoxide Hydrolase Reactivity : The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes was explored. This research is significant in understanding the enzyme's role in the detoxification of spiroepoxides, which are common motifs in biologically active compounds (Weijers et al., 2007).

Drug Discovery and Novel Molecules

  • Construction of Multifunctional Modules : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. These efforts showcase the role of oxaspiro[2.5]octane derivatives in the development of new therapeutic agents (Li et al., 2013).

Supramolecular Chemistry

  • Supramolecular Aggregation : The study of crystal structures of hydroxycarboxylic acid derivatives, including those related to oxaspiro[2.5]octane, highlights their ability to form supramolecular structures through hydrogen bonding. This research is important for the design of new materials and understanding molecular interactions (Foces-Foces et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-4-8(6)2-1-3-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXIPZDQLVSHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.5]octane-1-carboxylic acid

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